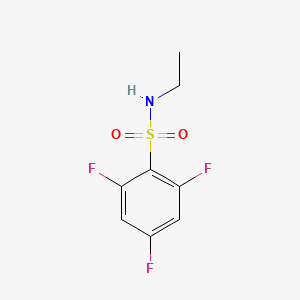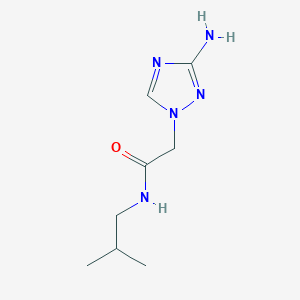
N-ethyl-2,4,6-trifluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2,4,6-trifluorobenzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S. This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethyl group and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trifluorobenzenesulfonamide typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
N-ethyl-2,4,6-trifluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfinamides or thiols.
Hydrolysis: Products are sulfonic acids and ethylamine.
科学的研究の応用
N-ethyl-2,4,6-trifluorobenzenesulfonamide is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-ethyl-2,4,6-trifluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
N-ethyl-2,6-diamino-4-fluoropyridinium triflate: Contains fluorine atoms but has a pyridine ring instead of a benzene ring, leading to different biological activities.
N-ethyl-2,4,6-trifluoropyridinium triflate: Similar fluorination pattern but with a pyridine ring, affecting its chemical behavior and applications.
Uniqueness
N-ethyl-2,4,6-trifluorobenzenesulfonamide is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its electronic properties and reactivity compared to non-fluorinated analogs. This fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H8F3NO2S |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
N-ethyl-2,4,6-trifluorobenzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-2-12-15(13,14)8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
InChIキー |
IYLWBZKDOFHNRW-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)







![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)


